Furanodienone
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H18O2 |
|---|---|
Molecular Weight |
230.3 g/mol |
IUPAC Name |
(5E,9E)-3,6,10-trimethyl-8,11-dihydro-7H-cyclodeca[b]furan-4-one |
InChI |
InChI=1S/C15H18O2/c1-10-5-4-6-11(2)8-14-15(13(16)7-10)12(3)9-17-14/h6-7,9H,4-5,8H2,1-3H3/b10-7+,11-6+ |
InChI Key |
XVOHELPNOXGRBQ-NXAIOARDSA-N |
SMILES |
CC1=CC(=O)C2=C(CC(=CCC1)C)OC=C2C |
Isomeric SMILES |
C/C/1=C\C(=O)C2=C(C/C(=C/CC1)/C)OC=C2C |
Canonical SMILES |
CC1=CC(=O)C2=C(CC(=CCC1)C)OC=C2C |
Synonyms |
furanodienone |
Origin of Product |
United States |
Foundational & Exploratory
Anticancer Effects of Furanodienone on Colorectal Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Furanodienone, a bioactive sesquiterpenoid isolated from the rhizome of Curcuma wenyujin, has demonstrated significant anticancer properties against colorectal cancer (CRC). This technical guide provides a comprehensive overview of the mechanisms of action, quantitative efficacy, and experimental methodologies related to the effects of this compound on CRC cells. The document details the induction of apoptosis and cell cycle arrest through the modulation of key signaling pathways, including the ROS/MAPK and NOX4/PRDX1/MAPK/p53 axes. All quantitative data are presented in structured tables, and detailed experimental protocols are provided. Visual diagrams of signaling pathways and experimental workflows are included to facilitate a deeper understanding of the scientific principles.
Quantitative Efficacy of this compound on Colorectal Cancer Cells
This compound exhibits potent cytotoxic and pro-apoptotic effects on a range of human colorectal cancer cell lines. The following tables summarize the key quantitative data from published studies.
Table 1: IC50 Values of this compound in Colorectal Cancer Cell Lines
| Cell Line | 24 hours (µM) | 48 hours (µM) |
| RKO | 156.4 | 51.8 |
| SW480 | 73.7 | 44.18 |
| HT-29 | 251.1 | 168.9 |
| SW620 | 412.5 | 314.2 |
| LoVo | 573.8 | 502.1 |
Table 2: Apoptosis Rates Induced by this compound in Colorectal Cancer Cell Lines
| Cell Line | This compound Concentration (µM) | Apoptosis Rate (%) |
| RKO | 75 | 19.45 ± 2.37 |
| RKO | 150 | 27.34 ± 0.79 |
| HT-29 | 75 | 12.4 ± 1.08 |
| HT-29 | 150 | 20.64 ± 3.02 |
Signaling Pathways Modulated by this compound
This compound exerts its anticancer effects by modulating several critical signaling pathways. The primary mechanism involves the induction of oxidative stress through the generation of reactive oxygen species (ROS), which in turn activates downstream apoptotic pathways.
ROS/MAPK Signaling Pathway
This compound treatment leads to an increase in intracellular ROS, which acts as a key upstream signaling molecule. This surge in ROS modulates the mitogen-activated protein kinase (MAPK) signaling cascade, characterized
Preliminary Cytotoxicity Screening of Furanodienone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of Furanodienone, a bioactive sesquiterpene. The document summarizes key quantitative data, details experimental protocols, and visualizes the molecular pathways involved in its cytotoxic effects. This information is intended to serve as a valuable resource for researchers and professionals engaged in the fields of oncology, pharmacology, and drug discovery.
Quantitative Cytotoxicity Data
The cytotoxic potential of this compound has been evaluated across a range of cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values and cell viability data from various in vitro studies.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) |
| A549 | Non-Small Cell Lung Cancer | 85.02 | 24 |
| RKO | Colorectal Carcinoma | 156.4 | 24 |
| HT-29 | Colorectal Carcinoma | 251.1 | 24 |
| sw480 | Colorectal Carcinoma | 73.7 | 24 |
| sw620 | Colorectal Carcinoma | 412.5 | 24 |
| LoVo | Colorectal Carcinoma | 573.8 | 24 |
| BT474 | Breast Cancer | ~160 (at ~70% viability) | Not Specified |
| SKBR3 | Breast Cancer | ~160 (at ~50% viability) | Not Specified |
| MCF-7 | Breast Cancer | Not Specified | Not Specified |
| T47D | Breast Cancer | Not Specified | Not Specified |
| MDA-MB-231 | Breast Cancer | Less sensitive than ERα-positive cells | Not Specified |
| HepG2 | Liver Cancer | 3.6 | 48 |
Table 2: Cell Viability of A549 Cells Treated with this compound for 24 Hours
| This compound Concentration (µM) | Cell Viability (%) |
| 50 | 83.46 ± 4.61 |
| 100 | 52.40 ± 2.17 |
| 200 | 29.73 ± 3.81 |
Table 3: Cell Viability of Colorectal Cancer Cells Treated with this compound for 24 Hours
| Cell Line | This compound Concentration (µM) | Cell Growth Inhibition (%) |
| RKO | 400 | ~50 |
| HT-29 | 400 | ~40 |
Experimental Protocols
The following sections detail the methodologies employed in the preliminary cytotoxicity screening of this compound.
Cell Culture and Maintenance
Human cancer cell lines, such as A549 (non-small cell lung cancer), RKO, and HT-29 (colorectal carcinoma), and non-cancerous cell lines like J774A.1 (murine alveolar macrophage) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
This compound Preparation
This compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted with the cell culture medium to achieve the desired final concentrations for treatment.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability.
Experimental Workflow for MTT Assay
Procedure:
-
Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours.
-
The culture medium is then replaced with fresh medium containing various concentrations of this compound (e.g., 0, 50, 100, 200, 300 µM). Untreated cells serve as a negative control, and cells treated with a standard cytotoxic agent like cisplatin (200 µM) can be used as a positive control.
-
After a 24-hour incubation period, the treatment medium is removed, and MTT solution is added to each well.
-
The plates are incubated for an additional 4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
A solubilization solution, such as DMSO, is added to dissolve the formazan crystals.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader. Cell viability is calculated as a percentage relative to the untreated control cells.
Methodological & Application
Application Note: Cell-Based Assays for Furanodienone Activity on Pregnane X Receptor (PXR)
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Furanodienone, a bioactive sesquiterpene found in the rhizome of Curcuma wenyujin, has been identified as a selective agonist of the Pregnane X Receptor (PXR). PXR is a nuclear receptor primarily expressed in the liver and intestines and plays a crucial role in regulating the expression of genes involved in xenobiotic and endobiotic metabolism, including drug-metabolizing enzymes (e.g., cytochrome P450 3A4) and transporters. The activation of PXR by ligands such as this compound can have significant implications for drug-drug interactions, inflammation, and other physiological processes. This document provides detailed protocols for cell-based assays to characterize the activity of this compound on human PXR.
PXR Signaling Pathway
The Pregnane X Receptor (PXR) signaling pathway is a key mechanism for sensing the presence of foreign substances (xenobiotics) and activating a detoxification response. The following diagram illustrates the canonical PXR signaling cascade.
Caption: PXR Signaling Pathway.
Quantitative Data Summary
This compound has been demonstrated to be a potent agonist of the human Pregnane X Receptor. The following table summarizes the key quantitative parameters of this interaction.
| Parameter | Value | Cell Line | Assay Type | Reference |
| EC50 | 2.8 µM | GAL4-hPXR-LBD-transfected HG5LN cells | Luciferase Reporter Assay | |
| Binding Affinity (Kd) | 4.5 µM | - | Isothermal Titration Calorimetry (ITC) |
Experimental Protocols
A common and robust method to assess the activity of compounds like this compound on PXR is the luciferase reporter gene assay. This assay measures the ability of a compound to activate PXR, leading to the expression of a reporter gene (luciferase), which produces a quantifiable light signal.
Experimental Workflow: PXR Luciferase Reporter Assay
The following diagram outlines the typical workflow for a PXR luciferase reporter assay.
Validation & Comparative
A Comparative Safety Profile: Furanodienone Versus Synthetic PXR Modulators
For Researchers, Scientists, and Drug Development Professionals
The pregnane X receptor (PXR) is a critical nuclear receptor that governs the metabolism of a wide array of xenobiotics and endogenous compounds. Its activation can lead to significant drug-drug interactions and potential toxicity. This guide provides a detailed comparison of the safety profile of furanodienone, a naturally occurring sesquiterpenoid, with two well-characterized synthetic PXR modulators: rifampicin and pregnenolone-16α-carbonitrile (PCN).
Executive Summary
This compound emerges as a PXR modulator with a potentially more favorable safety profile compared to the synthetic modulators rifampicin and PCN. While rifampicin is a potent activator of human PXR, leading to extensive drug-drug interactions and hepatotoxicity, this compound exhibits more selective, colon-specific PXR activation with minimal impact on hepatic gene expression. PCN, a potent rodent PXR activator, has demonstrated hepatotoxicity in animal models. The available data suggests that this compound's targeted action could offer a therapeutic advantage in specific contexts, such as inflammatory bowel disease, by minimizing the systemic adverse effects associated with broad PXR activation.
PXR Activation and Signaling Pathway
The activation of PXR by a ligand initiates a cascade of transcriptional events. The ligand binds to the ligand-binding domain (LBD) of PXR, leading to a conformational change that facilitates the dissociation of corepressors and the recruitment of coactivators. This complex then heterodimerizes with the retinoid X receptor (RXR) and binds to PXR response elements (PXREs) in the promoter regions of target genes, thereby upregulating their transcription. Key target genes include cytochrome P450 enzymes (e.g., CYP3A4), which are responsible for the metabolism of a majority of clinically used drugs.
Caption: Pregnane X Receptor (PXR) signaling cascade upon ligand binding.
Comparative Data Summary
The following tables summarize the key quantitative data comparing this compound, rifampicin, and PCN.
Table 1: PXR Activation Potency
| Compound | Receptor | Assay System | EC50 | Reference |
| This compound | Human PXR | HG5LN cells (GAL4-hPXR-LBD) | ~2.8 µM | |
| Mouse PXR | HEK293 cells (mPXR LBD-GAL4) | ~4.9 µM | [1] | |
| Rifampicin | Human PXR | Reporter Gene Assay | ~0.47 µM | [2] |
| Human PXR | Wild-type human PXR | ~0.7 µM | [3] | |
| Pregnenolone-16α-carbonitrile (PCN) | Human PXR | Reporter Gene Assay | Little to no effect | [4] |
| Rodent PXR | Reporter Gene Assay | Potent activator | [1][5] |
Table 2: In Vitro Cytotoxicity
| Compound | Cell Line | Assay | IC50 | Reference |
| This compound | A549 (Human Lung Carcinoma) | MTT | 85.02 µM | [6] |
| RKO (Human Colon Carcinoma) | CCK-8 | 156.4 µM | [7] | |
| HT-29 (Human Colon Carcinoma) | CCK-8 | 251.1 µM | [7] | |
| J774A.1 (Mouse Macrophage) | MTT | Insignificant decrease in viability | [8] | |
| Rifampicin | HepG2 (Human Hepatocellular Carcinoma) | MTT | 25.5 µM | [9] |
| Pregnenolone-16α-carbonitrile (PCN) | - | - | Data not readily available in terms of specific IC50 values; toxicity is primarily documented in vivo. | - |
Table 3: Effect on CYP3A4 Expression
| Compound | System | Effect | Magnitude | Reference |
| This compound | Primary Human Hepatocytes | Weak or no effect on CYP3A4 mRNA expression. | - | [1] |
| Rifampicin | Primary Human Hepatocytes | Potent induction of CYP3A4 mRNA expression. | Up to 150-fold increase | [10] |
| Pregnenolone-16α-carbonitrile (PCN) | Rodent Liver (in vivo) | Potent induction of CYP3A expression. | Significant increase | [5] |
Safety Profile Comparison
This compound
This compound demonstrates a favorable safety profile characterized by its selective, colon-specific PXR activation. In vivo studies in mice have shown that orally administered this compound exerts potent anti-inflammatory effects in the colon without inducing liver toxicity or altering the expression of hepatic PXR target genes like CYP3A4. This tissue-specific action is a significant advantage, as it minimizes the risk of systemic drug-drug interactions that are a hallmark of potent synthetic PXR activators. While this compound has shown cytotoxic effects against various cancer cell lines, it exhibited insignificant effects on the viability of non-cancerous murine macrophage cells[6][8]. In a mouse xenograft model of colorectal cancer, this compound effectively inhibited tumor growth without causing overall toxicity to the animals[9].
Synthetic PXR Modulators
-
Rifampicin: As a potent agonist of human PXR, rifampicin is well-known for its extensive and clinically significant drug-drug interactions[8][11][12][13][14]. By inducing CYP3A4 and other drug-metabolizing enzymes and transporters, rifampicin can accelerate the metabolism and reduce the efficacy of a wide range of co-administered drugs, including oral contraceptives, anticoagulants, and antiretroviral agents[8][11]. Furthermore, rifampicin is associated with hepatotoxicity, which can range from transient elevations in liver enzymes to more severe liver injury[14].
-
Pregnenolone-16α-carbonitrile (PCN): PCN is a classic synthetic PXR ligand that potently activates the rodent PXR but has little to no effect on the human ortholog[4]. In rodent models, PCN has been shown to induce hepatotoxicity, particularly when co-administered with other hepatotoxic agents like acetaminophen[15][16]. While it can protect against certain types of liver injury in specific experimental contexts, its potential for adverse hepatic effects is a significant concern[17]. In vivo studies have also shown that PCN can have differential effects on CYP expression in various tissues, such as inducing it in the liver while suppressing it in the hippocampus[18].
Experimental Protocols
Experimental Workflow for Evaluating PXR Modulators
A typical workflow for assessing the activity and safety of potential PXR modulators involves a series of in vitro and in vivo assays.
Caption: A generalized experimental workflow for the evaluation of PXR modulators.
Cell Viability Assays (MTT/CCK-8)
These colorimetric assays are used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Principle:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan is proportional to the number of viable cells[19].
-
CCK-8 (Cell Counting Kit-8): Utilizes a water-soluble tetrazolium salt (WST-8) that is reduced by dehydrogenases in living cells to produce a water-soluble orange formazan dye[20][21].
-
-
Protocol Outline:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight[3][15].
-
Compound Treatment: Treat cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, 72 hours)[15].
-
Reagent Addition:
-
Solubilization (MTT only): Add a solubilization solution (e.g., DMSO or SDS in HCl) to dissolve the formazan crystals[3].
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., ~570 nm for MTT, ~450 nm for CCK-8) using a microplate reader[15].
-
PXR Reporter Gene Assay
This assay is used to quantify the activation of PXR by a test compound.
-
Principle: Cells are co-transfected with an expression vector for PXR and a reporter plasmid containing a luciferase gene under the control of a PXR-responsive promoter. Activation of PXR by a ligand leads to the expression of luciferase, which can be quantified by measuring luminescence[22][23][24].
-
Protocol Outline:
-
Cell Seeding: Plate suitable host cells (e.g., HEK293T or HepG2) in a 96-well plate.
-
Transfection: Co-transfect the cells with a PXR expression plasmid and a reporter plasmid containing a PXR-responsive element (e.g., from the CYP3A4 promoter) linked to a luciferase reporter gene. A control plasmid (e.g., expressing Renilla luciferase) is often included for normalization[25].
-
Compound Treatment: After allowing time for plasmid expression, treat the cells with various concentrations of the test compound for 16-24 hours[26].
-
Cell Lysis: Lyse the cells to release the luciferase enzyme.
-
Luminescence Measurement: Add the appropriate luciferase substrate and measure the luminescence using a luminometer. The firefly luciferase signal is typically normalized to the Renilla luciferase signal to control for transfection efficiency and cell number[24].
-
FACTORIAL™ Nuclear Receptor Assay
This is a multiplexed reporter assay that allows for the simultaneous assessment of a compound's activity across multiple nuclear receptors.
-
Principle: The assay utilizes a library of reporter constructs, each containing the ligand-binding domain of a different nuclear receptor fused to a GAL4 DNA-binding domain. These are co-transfected with a reporter gene under the control of a GAL4 upstream activating sequence. Each reporter transcript has a unique sequence tag, allowing for their simultaneous detection and quantification by methods like capillary electrophoresis[9][27][28].
-
Methodology Overview:
-
Transfection: A pool of reporter constructs for various nuclear receptors is transfected into a suitable cell line (e.g., HepG2)[27].
-
Compound Treatment: The transfected cells are then treated with the test compound at various concentrations[9].
-
RNA Isolation and Analysis: Total RNA is isolated, and the reporter transcripts are reverse-transcribed and quantified, often using a method that can differentiate the unique tags of each reporter[27]. This allows for the generation of a selectivity profile of the compound across the panel of nuclear receptors.
-
Conclusion
The data compiled in this guide highlights the distinct safety profiles of this compound and the synthetic PXR modulators, rifampicin and PCN. This compound's colon-specific PXR activation and lack of significant hepatic CYP3A4 induction suggest a lower propensity for systemic drug-drug interactions and liver toxicity compared to rifampicin. While further in-depth preclinical and clinical safety evaluations are necessary, this compound presents a promising profile for therapeutic applications where targeted PXR modulation is desirable, offering a potentially safer alternative to broadly acting synthetic PXR agonists. Researchers and drug development professionals should consider these differences when selecting PXR modulators for further investigation and development.
References
- 1. An abundant ginger compound this compound alleviates gut inflammation via the xenobiotic nuclear receptor PXR in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The differences in drug disposition gene induction by rifampicin and rifabutin are unlikely due to different effects on important pregnane X receptor (NR1I2) splice variants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. lubio.ch [lubio.ch]
- 5. promega.com [promega.com]
- 6. Screening of Apoptosis Pathway-Mediated Anti-Proliferative Activity of the Phytochemical Compound this compound against Human Non-Small Lung Cancer A-549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound induces G0/G1 arrest and causes apoptosis via the ROS/MAPKs-mediated caspase-dependent pathway in human colorectal cancer cells: a study in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rifampin drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. Rifampicin induction of CYP3A4 requires pregnane X receptor cross talk with hepatocyte nuclear factor 4alpha and coactivators, and suppression of small heterodimer partner gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetic interactions with rifampicin : clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rifampin drug interactions. | Semantic Scholar [semanticscholar.org]
- 13. my.clevelandclinic.org [my.clevelandclinic.org]
- 14. drugs.com [drugs.com]
- 15. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 16. Effect of pregnenolone-16 alpha-carbonitrile and dexamethasone on acetaminophen-induced hepatotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pregnenolone-16α-carbonitrile inhibits rodent liver fibrogenesis via PXR (pregnane X receptor)-dependent and PXR-independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pregnenolone 16α-carbonitrile negatively regulates hippocampal cytochrome P450 enzymes and ameliorates phenytoin-induced hippocampal neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. woongbee.com [woongbee.com]
- 21. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]
- 22. Screening Method for the Identification of Compounds that Activate Pregnane X Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Cytochrome P450 Gene Regulation: Reporter Assays to Assess Pregnane X Receptor (PXR, NR1I2) Activation | Springer Nature Experiments [experiments.springernature.com]
- 24. indigobiosciences.com [indigobiosciences.com]
- 25. eubopen.org [eubopen.org]
- 26. indigobiosciences.com [indigobiosciences.com]
- 27. Evaluation of a multiplexed, multispecies nuclear receptor assay for chemical hazard assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Furanodienone: A Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals handling furanodienone must prioritize safety and environmental responsibility when managing its waste. As a bioactive furanosesquiterpenoid, proper disposal procedures are essential to mitigate potential hazards. This document provides a comprehensive, step-by-step approach to the safe handling and disposal of this compound waste streams in a laboratory setting.
Immediate Safety and Handling
Before beginning any disposal process, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All handling of this compound, both in its pure form and in solution, should be conducted in a well-ventilated fume hood.
Summary of Chemical and Physical Properties
A thorough understanding of a substance's properties is critical for safe handling and disposal. The following table summarizes key data for this compound.
| Property | Value |
| Molecular Formula | C₁₅H₁₈O₂ |
| Molecular Weight | 230.31 g/mol |
| Appearance | Solid |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone.[1][2] |
| Storage | Store as a solid powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 1 year.[1] |
Step-by-Step Disposal Procedure
The proper disposal of this compound waste involves segregation, proper containment, and clear labeling. Never dispose of this compound or its solutions down the drain.
Step 1: Waste Segregation
Proper segregation is the first and most critical step in laboratory waste management.
-
Solid this compound Waste:
-
Collect any unused or expired pure this compound powder in a dedicated, clearly labeled hazardous waste container.
-
Also, place contaminated items such as weighing boats, contaminated gloves, and paper towels in this container.
-
-
Liquid this compound Waste:
-
Solutions containing this compound should be collected in a separate, compatible hazardous waste container. Plastic containers are often preferred over glass to minimize the risk of breakage.[3]
-
Do not mix this compound solutions with other incompatible waste streams. For instance, avoid mixing with strong acids, bases, or oxidizing agents.
-
-
Sharps Waste:
-
Any sharps, such as needles or broken glassware, contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container.
-
Step 2: Container Selection and Labeling
The integrity and labeling of waste containers are crucial for safety and compliance.
-
Container Choice: Use containers that are in good condition and compatible with the chemical waste. The original container of the main component can often be used.[4]
-
Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste."[3] The label must include:
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste.
-
For mixtures, list each chemical component.
-
The date of waste generation.
-
The laboratory of origin (building and room number).
-
The Principal Investigator's name and contact information.
-
Step 3: Storage of Chemical Waste
Proper storage of hazardous waste pending pickup is essential to prevent accidents.
-
Location: Store hazardous waste in a designated and secure Satellite Accumulation Area (SAA).[4]
-
Segregation: Store containers of this compound waste segregated from incompatible materials. Given its furan moiety, it is prudent to store it away from strong acids and oxidizers, as furan itself can react with these substances.[5]
-
Containment: Keep waste containers securely capped at all times, except when adding waste.[4]
Step 4: Arranging for Disposal
Never attempt to treat or dispose of chemical waste on your own.
-
Contact EHS: Once your waste container is full or you are ready for a pickup, contact your institution's Environmental Health and Safety (EHS) office.
-
Documentation: Complete any required hazardous waste pickup forms as per your institution's protocol.[3]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a research laboratory.
Caption: Workflow for the proper disposal of this compound waste.
By adhering to these general guidelines and, most importantly, the specific protocols provided by your institution's EHS department, you can ensure the safe and compliant disposal of this compound waste, thereby protecting yourself, your colleagues, and the environment.
References
- 1. This compound | HER | Apoptosis | TargetMol [targetmol.com]
- 2. Furanodiene | CAS:19912-61-9 | Manufacturer ChemFaces [chemfaces.com]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. chemicalbook.com [chemicalbook.com]
Personal protective equipment for handling Furanodienone
Essential Safety and Handling Guide for Furanodienone
Properties and Storage
This compound is a bioactive sesquiterpenoid derived from Rhizoma Curcumae. It is essential to handle this compound with care in a laboratory setting.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₈O₂ | PubChem[1] |
| Molecular Weight | 230.30 g/mol | PubChem[1] |
| Appearance | Solid | APExBIO[2] |
| Storage (Stock Solution) | -80°C for 6 months; -20°C for 1 month (sealed, away from moisture and light) | MedchemExpress.com[3] |
| Solubility | Soluble in water at 0.6555 mg/L @ 25 °C (estimated) | The Good Scents Company[4] |
Personal Protective Equipment (PPE)
Due to the lack of a specific SDS for this compound, the following PPE recommendations are based on the handling of a similar compound, 2-(5H)-Furanone, and general best practices for handling chemical compounds in a laboratory.
| PPE Category | Item | Specifications and Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are a suitable option for handling this compound. For tasks with a higher risk of splashing, consider thicker, heavy-duty gloves.[5][6] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Essential to protect against splashes and airborne particles.[5][7] |
| Body Protection | Laboratory coat | A standard lab coat should be worn to protect skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood | To minimize inhalation exposure, especially when handling the solid form or creating solutions. If significant aerosolization is expected, a respirator may be necessary.[6] |
Operational Plan: Handling and Preparation of Solutions
Handling:
-
Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.
-
Avoid direct contact with skin, eyes, and clothing by wearing the appropriate PPE.[7]
-
Minimize the generation of dust when working with the solid compound.
Preparation of Stock Solutions:
-
A common protocol for preparing a stock solution involves dissolving this compound in DMSO.[3]
-
For a 25.0 mg/mL stock solution in DMSO, this can then be further diluted for experimental use.[3]
-
Example Dilution for in vivo studies: To prepare a 1 mL working solution, add 100 μL of a 25.0 mg/mL DMSO stock solution to 900 μL of corn oil and mix thoroughly.[3]
-
Always aliquot and store solutions as recommended to prevent degradation from repeated freeze-thaw cycles.[3]
Emergency Procedures
In the event of an emergency, follow these procedures:
| Emergency Situation | Procedure |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[7] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[7] |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water and give plenty of water to drink. Seek immediate medical attention.[7] |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete. |
Disposal Plan
All waste containing this compound should be treated as chemical waste and disposed of according to institutional and local regulations.
-
Solid Waste: Collect solid this compound and any contaminated materials (e.g., weigh paper, pipette tips) in a designated, sealed waste container.
-
Liquid Waste: Collect unused solutions and contaminated solvents in a clearly labeled, sealed container for hazardous chemical waste. Do not pour this compound solutions down the drain.
-
Container Disposal: Empty containers should be rinsed thoroughly with an appropriate solvent, and the rinsate collected as hazardous waste.
Consult your institution's environmental health and safety office for specific disposal guidelines.
Experimental Workflow: Handling a this compound Spill
The following diagram outlines the procedural steps for safely managing a this compound spill in a laboratory setting.
Caption: Logical workflow for responding to a this compound spill.
References
- 1. This compound | C15H18O2 | CID 6506548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound, 24268-41-5 [thegoodscentscompany.com]
- 5. SAFE CHEMICAL HANDLING PROTECTION PPE KIT [wilhelmsen.com]
- 6. americanchemistry.com [americanchemistry.com]
- 7. fishersci.fr [fishersci.fr]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
